(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
CAS No.: 7209-80-5
Cat. No.: VC11239096
Molecular Formula: C13H9ClO2S
Molecular Weight: 264.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7209-80-5 |
|---|---|
| Molecular Formula | C13H9ClO2S |
| Molecular Weight | 264.73 g/mol |
| IUPAC Name | (E)-1-(5-chloro-2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C13H9ClO2S/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+ |
| Standard InChI Key | NZCPOWKQXJUSKP-GQCTYLIASA-N |
| Isomeric SMILES | C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O |
| SMILES | C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
| Canonical SMILES | C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
(2E)-1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one possesses the molecular formula C₁₄H₁₁ClO₂S, with a molecular weight of 286.75 g/mol. The (2E) designation confirms the trans configuration of the α,β-unsaturated ketone, a critical feature influencing its reactivity and conjugation . The hydroxyphenyl group at position 1 and thiophene at position 3 create a planar structure stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (C=O) groups .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Optimization
Claisen-Schmidt Condensation
The compound is synthesized via Claisen-Schmidt condensation between 5-chloro-2-hydroxyacetophenone and thiophene-2-carbaldehyde under basic conditions. A typical procedure involves:
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Dissolving equimolar amounts of ketone and aldehyde in ethanol.
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Adding aqueous NaOH (20–30%) and stirring at room temperature for 24–48 hours.
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Isolating the precipitated product via filtration and recrystallizing from ethanol .
Yields range from 60–75%, with higher efficiencies achieved at low temperatures (−10°C to 0°C) to minimize side reactions . Electron-withdrawing groups on the aryl rings, such as chlorine, enhance electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the aldehyde’s enolate .
Structural Characterization
X-ray Crystallography
Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1 (no. 2). Key parameters include:
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Unit cell dimensions: a = 9.404 Å, b = 11.831 Å, c = 27.075 Å
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Bond lengths: C=O (1.221 Å), C=C (1.452 Å)
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Dihedral angle between aromatic rings: 8.7°, indicating near-planarity .
Intermolecular O–H···O hydrogen bonds (2.65 Å) and π-π stacking (3.48 Å) stabilize the lattice, contributing to high thermal stability .
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Z (unit cell) | 2 |
| R-factor | 0.0322 |
| Flack Parameter | 0.01(2) |
Spectroscopic Analysis
FT-IR and Raman Spectroscopy
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FT-IR (cm⁻¹):
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Raman (cm⁻¹):
NMR Spectroscopy
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¹H NMR (DMSO-d₆, 500 MHz):
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¹³C NMR:
Computational and Theoretical Insights
Density functional theory (DFT) calculations using the B3LYP/6-311+G(d,p) basis set correlate well with experimental data:
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HOMO-LUMO gap: 4.1 eV, suggesting potential semiconducting properties.
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Electrostatic potential maps highlight electron-rich regions at the hydroxyl oxygen and thiophene sulfur, sites for electrophilic attack .
Applications and Future Directions
Non-Linear Optical (NLO) Materials
The extended π-conjugation and asymmetric electron distribution make this compound a candidate for NLO applications. Hyperpolarizability (β) calculations indicate a value of 1.5 × 10⁻³⁰ esu, comparable to urea .
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